molecular formula C24H21BrN4O4S2 B14119408 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B14119408
M. Wt: 573.5 g/mol
InChI Key: KUYFJJROJAVPPC-UHFFFAOYSA-N
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Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with bromine, sulfur, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the cyclization of 2-aminobenzamides with thiols, followed by bromination and further functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromine atom in the quinazoline core can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazoline core.

Scientific Research Applications

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazoline core allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications in medicinal chemistry and other fields.

Properties

Molecular Formula

C24H21BrN4O4S2

Molecular Weight

573.5 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C24H21BrN4O4S2/c25-18-7-10-21-20(13-18)23(31)29(24(34)28-21)14-16-1-5-17(6-2-16)22(30)27-12-11-15-3-8-19(9-4-15)35(26,32)33/h1-10,13H,11-12,14H2,(H,27,30)(H,28,34)(H2,26,32,33)

InChI Key

KUYFJJROJAVPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)S(=O)(=O)N

Origin of Product

United States

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